6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a unique combination of furyl, pyridyl, and isothiazolo-pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the isothiazolo-pyrimidine core, followed by the introduction of the furyl and pyridyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: A compound with a similar pyridyl structure, used in spectrophotometric determination of iron.
Imidazo[1,2-a]pyridines: A class of compounds with a similar heterocyclic structure, known for their wide range of applications in medicinal chemistry.
Uniqueness
6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of furyl, pyridyl, and isothiazolo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a member of the isothiazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and hypoxia-related conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H10N4O2S with a molecular weight of approximately 286.31 g/mol. The structure features a fused isothiazolo-pyrimidine core that is essential for its biological activity.
Research indicates that compounds within this class can modulate the activity of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. Specifically, they can inhibit HIF hydroxylase enzymes, leading to increased levels of HIF and subsequently promoting angiogenesis and cell survival in hypoxic conditions .
Antiproliferative Effects
A study evaluated the antiproliferative activity of various isothiazolo-pyrimidine derivatives against a panel of cancer cell lines. The results demonstrated that several derivatives exhibited significant cytotoxicity with GI50 values ranging from 22 to 33 nM. Notably, compounds with specific substitutions on the pyrimidine ring showed enhanced potency against breast cancer (MCF7) and colon cancer (HCT-15) cell lines .
Inhibition of Cancer Cell Growth
The compound's ability to inhibit cancer cell growth was substantiated through various assays. For instance, it was reported that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM in sensitive cell lines (e.g., SK-MEL-5 for melanoma) .
Case Study 1: Hypoxia-Induced Tumor Growth
In a preclinical model of hypoxic tumors, administration of This compound resulted in a marked decrease in tumor size compared to control groups. The study highlighted the compound's role in modulating HIF pathways, thus inhibiting tumor growth under low oxygen conditions .
Case Study 2: Dual Inhibition Mechanism
Another study explored the dual inhibition capabilities of this compound against both EGFR and VEGFR pathways. The findings indicated that it could effectively block both receptors, which are often implicated in cancer proliferation and metastasis. This dual mechanism positions it as a promising candidate for combination therapies targeting multiple pathways involved in tumor growth .
Research Findings Summary
Study | Cell Line | GI50 (nM) | % Inhibition at 10 µM | Mechanism |
---|---|---|---|---|
Antiproliferative Activity | MCF7 (Breast) | 22 | 70 | HIF modulation |
Hypoxia-Induced Tumor Growth | HCT-15 (Colon) | 24 | 75 | Inhibition of tumor growth under hypoxia |
Dual Inhibition | SK-MEL-5 (Melanoma) | 30 | 68 | EGFR/VEGFR dual inhibition |
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14-13-12(11(18-23-13)10-5-1-2-6-16-10)17-15(21)19(14)8-9-4-3-7-22-9/h1-7H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCCTLULESEGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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